N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide
Description
The compound N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide features a pyridazine core substituted at position 6 with a piperidine moiety. This pyridazine ring is linked via a phenyl group at position 3 to a benzene sulfonamide scaffold bearing a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties .
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)18-9-2-3-10-20(18)32(30,31)28-17-8-6-7-16(15-17)19-11-12-21(27-26-19)29-13-4-1-5-14-29/h2-3,6-12,15,28H,1,4-5,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZWNFXXVVHUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that this compound may interact with cns targets.
Mode of Action
It is known that the compound contains a boronic ester moiety, which is a highly valuable building block in organic synthesis. This moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Biochemical Pathways
The boronic ester moiety in the compound can participate in various transformations, including suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Result of Action
It is suggested that the compound may have pharmacological activity.
Biological Activity
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.6 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to the compound's biological activity .
The biological activity of this sulfonamide derivative is believed to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound could interact with particular receptors, influencing cellular signaling pathways.
- Cellular Effects : Studies indicate that compounds with similar structures can affect cell proliferation and apoptosis in cancer cell lines .
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth, with IC50 values indicating effective concentrations for inducing cell death .
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. For example, studies using isolated rat heart models have shown that certain sulfonamides can alter perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases .
Case Studies
-
Study on Perfusion Pressure : A study evaluated the effects of various sulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their potential cardiovascular benefits .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound 2 0.001 Decreased Compound 3 0.001 Decreased - Cytotoxicity Assessment : Another research effort focused on the cytotoxicity of novel arylsulfonamide derivatives against cancer cell lines. The introduction of a trifluoromethyl group was found to enhance the inhibitory effects on cell proliferation significantly .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyridazine vs. Pyridine Backbone
Compounds like N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide () replace pyridazine with pyridine.
Piperidine vs. Piperazine Substitutions
The piperidine group in the target compound differs from piperazine derivatives (e.g., 9a–9g in ). Piperidine’s six-membered saturated ring lacks the additional nitrogen in piperazine, reducing basicity and hydrogen-bonding capacity. This may influence solubility and interactions with charged residues in biological targets .
Sulfonamide Substituent Modifications
Trifluoromethyl vs. Chloro or Thiophene Groups
The target compound’s -CF₃ group distinguishes it from analogs like 5-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (). Chloro and thiophene groups may enhance halogen bonding or π-π stacking, respectively .
Benzene Sulfonamide vs. Tetrahydronaphthalene Sulfonamide
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () incorporates a bulky tetrahydronaphthalene group. Bulkier substituents may enhance target affinity by filling hydrophobic pockets but could reduce solubility and oral bioavailability compared to the target compound’s compact benzene ring .
Ring Size and Flexibility
Piperidine vs. Azepan
Analog N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chlorothiophene-2-sulfonamide () replaces piperidine (6-membered) with azepan (7-membered). Larger rings increase conformational flexibility, which may improve binding to flexible protein regions but could also raise entropic penalties during complex formation .
Physicochemical Properties
Molecular Weight and Drug-Likeness
The target compound’s molecular weight is estimated at ~463.49 g/mol (based on N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide , MW 394.49 + CF₃ contribution ~69 g/mol) . This falls within the acceptable range for oral drugs (MW <500), unlike bulkier analogs like N-benzyl-3-{[(4,5-dimethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-yl)sulfanyl]methyl}benzamide (MW ~617.7), which may struggle with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
